
12-Oxocalanolide A
Descripción general
Descripción
(+)-12-Oxocalanolide A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is a derivative of calanolide A, which is isolated from the tropical tree Calophyllum lanigerum
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Target of Action
12-Oxocalanolide A, also known as (+)-12-Oxocalanolide A, is a potent inhibitor of reverse transcriptase from human immunodeficiency virus type 1 (HIV-1) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a critical step in the life cycle of HIV .
Mode of Action
This compound interacts with its target, the reverse transcriptase enzyme, by binding to two distinct sites . It cannot bind to both sites simultaneously . This unique interaction distinguishes this compound from other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication of HIV-1. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .
Pharmacokinetics
The pharmacokinetics of this compound were examined in four successive single-dose cohorts (200, 400, 600, and 800 mg) in healthy, HIV-negative volunteers . The compound was rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing depending on the dose . The terminal-phase half-life (t1/2) was approximately 20 hours for the 800-mg dose group .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, this compound prevents the virus from replicating its genetic material and thus disrupts its life cycle .
Análisis Bioquímico
Biochemical Properties
12-Oxocalanolide A plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the replication of HIV-1 . It has been found to have increased free radical scavenging, antioxidant, anti-inflammatory, antimicrobial, and antimycobacterial activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly inhibits HIV-1 or SIVmac251 replication in CEM × 174 cells and PBMC cells . It influences cell function by inhibiting the reverse transcriptase of HIV-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with reverse transcriptase of HIV-1. It acts as a potent inhibitor of this enzyme, thereby preventing the replication of the virus .
Temporal Effects in Laboratory Settings
It is known that it exhibits a unique HIV-1 resistance profile in vitro .
Metabolic Pathways
It is known to interact with enzymes involved in the replication of HIV-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-12-Oxocalanolide A typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of (+)-12-Oxocalanolide A may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
(+)-12-Oxocalanolide A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Calanolide A: A closely related compound with similar antiviral properties.
Calanolide B: Another derivative with potential biological activities.
Uniqueness
(+)-12-Oxocalanolide A is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit reverse transcriptase with high specificity sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVBDUZROQMWRN-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171519 | |
| Record name | (+)-12-Oxocalanolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161753-49-7, 183904-55-4 | |
| Record name | 12-Oxocalanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-12-Oxocalanolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-12-Oxocalanolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 12-Oxocalanolide A against HIV-1?
A1: this compound is a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI) []. While its exact mechanism is still under investigation, NNRTIs like this compound generally act by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme's structure and prevents it from converting viral RNA into DNA, a crucial step in HIV-1 replication [].
Q2: How does the structure of this compound contribute to its antiviral activity?
A2: While the provided research does not delve into the detailed structure-activity relationship (SAR) of this compound, analogues of the parent compound, (+)-Calanolide A, have been investigated []. These studies suggest modifications to the core structure of (+)-Calanolide A can impact antiviral activity. Further research is needed to elucidate the specific structural features of this compound that are critical for its potency and selectivity against HIV-1.
Q3: Beyond its antiviral activity, does this compound exhibit other potentially beneficial properties?
A3: While this compound is primarily studied for its antiviral activity, research suggests that extracts containing this compound, along with other metabolites from Calophyllum inophyllum seed oil, demonstrate antioxidant, anti-inflammatory, antimicrobial, and antimycobacterial properties []. Further research is needed to determine if this compound contributes directly to these activities and to what extent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





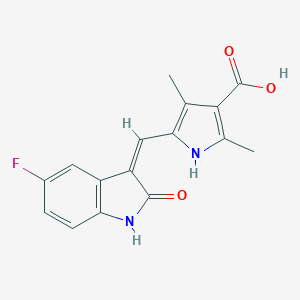

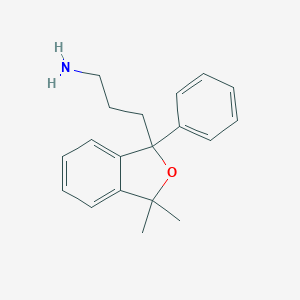
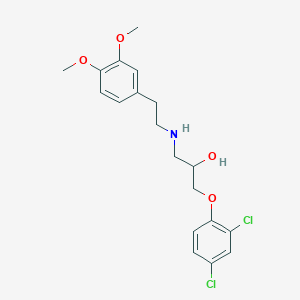

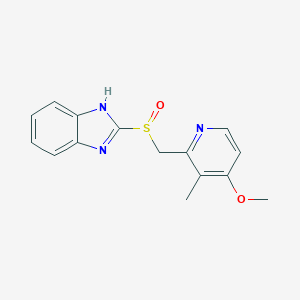
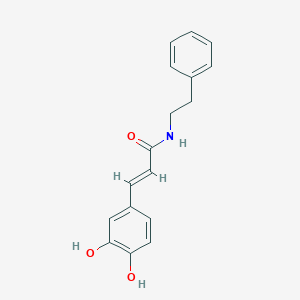

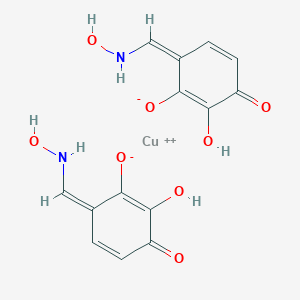
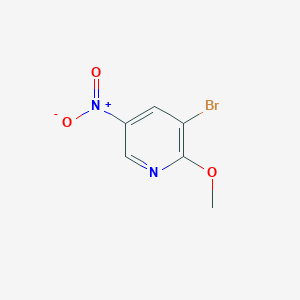
![[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol](/img/structure/B21941.png)
